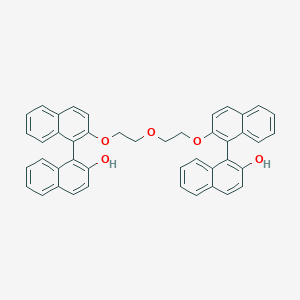![molecular formula C29H21N3S B287856 6-[1,1'-biphenyl]-4-yl-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B287856.png)
6-[1,1'-biphenyl]-4-yl-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[1,1'-biphenyl]-4-yl-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 6-[1,1'-biphenyl]-4-yl-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine is not fully understood. However, studies have suggested that the compound may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and Physiological Effects
Studies have reported that the compound exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for anticancer therapy. Additionally, the compound has been shown to possess good thermal stability and high electron mobility, making it a potential candidate for use in organic electronic devices.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-[1,1'-biphenyl]-4-yl-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine in lab experiments include its low toxicity, high selectivity towards cancer cells, and good thermal stability. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Zukünftige Richtungen
There are several future directions for research on 6-[1,1'-biphenyl]-4-yl-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine. These include:
1. Investigating the compound's potential applications in other fields, such as organic electronics and material science.
2. Developing more efficient and cost-effective synthesis methods for the compound.
3. Conducting further studies to elucidate the mechanism of action of the compound.
4. Exploring the potential of the compound as a drug delivery system for cancer therapy.
5. Investigating the compound's potential applications in other types of cancer.
6. Conducting more extensive toxicity studies to determine the safety of the compound for human use.
Conclusion
In conclusion, 6-[1,1'-biphenyl]-4-yl-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine is a compound that has shown promising results in scientific research for its potential applications in various fields. Its low toxicity, high selectivity towards cancer cells, and good thermal stability make it a promising candidate for anticancer therapy and organic electronic devices. However, further research is needed to fully understand the compound's mechanism of action and to develop more efficient and cost-effective synthesis methods.
Synthesemethoden
The synthesis of 6-[1,1'-biphenyl]-4-yl-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine involves a multi-step process that includes the reaction of 2-aminothiophenol with 2-bromoaniline, followed by the reaction of the resulting intermediate with 2,6-dibromo-4-phenylpyridine. The final product is obtained through a cyclization reaction of the intermediate compound.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to inhibit the growth of cancer cells. Additionally, the compound has been investigated for its potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Eigenschaften
Produktname |
6-[1,1'-biphenyl]-4-yl-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine |
|---|---|
Molekularformel |
C29H21N3S |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
3,4-diphenyl-6-(4-phenylphenyl)-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine |
InChI |
InChI=1S/C29H21N3S/c1-4-10-21(11-5-1)22-16-18-23(19-17-22)26-20-33-29-31-30-27(24-12-6-2-7-13-24)28(32(26)29)25-14-8-3-9-15-25/h1-20,28H |
InChI-Schlüssel |
GSPXACBGIFHMGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=NN=C3N2C(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=NN=C3N2C(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B287780.png)
![ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate](/img/structure/B287781.png)
![2-(2,6-bis{[chloro(dimethylamino)methylene]amino}-3,5-dicyano-4H-thiopyran-4-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B287783.png)
![N'-[6-{[chloro(dimethylamino)methylene]amino}-4-(4-chlorophenyl)-3,5-dicyano-4H-thiopyran-2-yl]-N,N-dimethylcarbamimidic chloride](/img/structure/B287784.png)
![4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile](/img/structure/B287785.png)
![2-Amino-6-{2-[2-(2-{2-[(6-amino-3,5-dicyano-2-pyridinyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}-3,5-pyridinedicarbonitrile](/img/structure/B287786.png)


![1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B287790.png)
![5-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one](/img/structure/B287792.png)
![6-amino-3,5',7'-trimethyl-2'-oxo-1-phenyl-1,1',3',4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)-5-carbonitrile](/img/structure/B287796.png)
